Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate
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Overview
Description
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color and extensive use in various scientific and industrial applications. This compound is characterized by its azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-5-sulphonatophenylamine, followed by coupling with naphthylamine derivatives. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature and pH levels. The process involves continuous monitoring to ensure the purity and yield of the final product. The use of advanced filtration and purification techniques is also common to remove any impurities that may affect the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often altering its color properties.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate and chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are often carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can have different applications based on their chemical properties.
Scientific Research Applications
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components under a microscope.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can be utilized in various analytical applications. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
Uniqueness
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate stands out due to its specific structural features, such as the presence of both azo and sulphonate groups, which confer unique properties like high solubility in water and intense coloration. These characteristics make it particularly valuable in applications requiring strong and stable dyes.
Properties
CAS No. |
97889-95-7 |
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Molecular Formula |
C32H20ClN5Na2O6S2 |
Molecular Weight |
716.1 g/mol |
IUPAC Name |
disodium;8-anilino-5-[[4-[(2-chloro-5-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H22ClN5O6S2.2Na/c33-25-14-13-21(45(39,40)41)19-30(25)38-36-27-16-15-26(22-9-4-5-10-23(22)27)35-37-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-31(32)46(42,43)44;;/h1-19,34H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
SADPAWIBXMADIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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